2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile
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Overview
Description
2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile is a chemical compound with the molecular formula C15H9I2NO2 and a molecular weight of 489.05 g/mol . This compound is characterized by the presence of two iodine atoms, a formyl group, and a benzonitrile moiety, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile typically involves the iodination of a phenolic precursor followed by formylation and subsequent coupling with a benzonitrile derivative. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. Industrial production methods may involve multi-step synthesis with purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile include:
2-[(2-Formyl-4,6-dibromophenoxy)methyl]benzonitrile: Similar structure but with bromine atoms instead of iodine.
2-[(2-Formyl-4,6-dichlorophenoxy)methyl]benzonitrile: Similar structure but with chlorine atoms instead of iodine.
2-[(2-Formyl-4,6-difluorophenoxy)methyl]benzonitrile: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs .
Properties
IUPAC Name |
2-[(2-formyl-4,6-diiodophenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)15(14(17)6-13)20-9-11-4-2-1-3-10(11)7-18/h1-6,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXLZGZVHMOXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)I)C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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